![molecular formula C16H14Cl2N2O3 B5882993 [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate](/img/structure/B5882993.png)
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate
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Overview
Description
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate typically involves the reaction of 3,4-dichlorophenylacetonitrile with phenoxyacetic acid under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and requires a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of oxides and chlorinated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 4-iodobenzoate: Similar structure but with an iodobenzoate group instead of phenoxyacetate.
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-chlorobenzoate: Contains a chlorobenzoate group, leading to different chemical properties.
Uniqueness
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-13-7-6-11(8-14(13)18)9-15(19)20-23-16(21)10-22-12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEQJKQZEJDFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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